Foreword: Navigating the Landscape of a Niche Chemical Intermediate
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
An In-depth Technical Guide to 4-[(4-Chlorophenyl)methoxy]phenol (CAS Number 52890-66-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(4-Chlorophenyl)methoxy]phenol, a diaryl ether with potential applications as a chemical intermediate in drug discovery and materials science. It is important to note that while this compound, identified by CAS number 52890-66-1, is cataloged, detailed experimental data in peer-reviewed literature is limited. Consequently, this guide adopts a first-principles approach, leveraging established synthetic methodologies and well-documented characteristics of analogous compounds to provide a robust framework for its synthesis, characterization, and safe handling. The protocols and predicted data herein are intended to serve as a scientifically grounded starting point for researchers, with the understanding that experimental verification is essential.
Molecular Overview and Physicochemical Properties
4-[(4-Chlorophenyl)methoxy]phenol belongs to the class of diaryl ethers, characterized by an oxygen atom connecting two aryl groups. Its structure incorporates a p-chlorophenyl moiety and a hydroxyphenyl group, presenting functionalities that are of interest in medicinal chemistry for potential biological activity and as a scaffold for further chemical modification.
Table 1: Predicted Physicochemical Properties of 4-[(4-Chlorophenyl)methoxy]phenol
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₃H₁₁ClO₂ | Calculated from structure |
| Molecular Weight | 234.68 g/mol | Calculated from atomic weights |
| Appearance | Likely a white to off-white solid | Based on similar diaryl ethers |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in water. | General solubility of diaryl ethers and phenols[1] |
| logP | Estimated to be in the range of 3.5 - 4.5 | Based on the hydrophobicity of the chlorophenyl and benzyl groups |
Synthesis of 4-[(4-Chlorophenyl)methoxy]phenol via Williamson Ether Synthesis
The most direct and widely applicable method for the synthesis of 4-[(4-Chlorophenyl)methoxy]phenol is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[1][2][3] In this case, hydroquinone (1,4-dihydroxybenzene) can be selectively mono-alkylated using 4-chlorobenzyl chloride.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process, starting with the deprotonation of hydroquinone followed by the nucleophilic attack of the resulting phenoxide on 4-chlorobenzyl chloride.
Caption: Synthetic workflow for 4-[(4-Chlorophenyl)methoxy]phenol.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization.
Materials and Reagents:
-
Hydroquinone
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone (1.0 equivalent) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in DMF to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the desired mono-alkylated product.
Analytical Characterization
The identity and purity of the synthesized 4-[(4-Chlorophenyl)methoxy]phenol should be confirmed using standard analytical techniques.
Proposed Analytical Workflow
Caption: Analytical workflow for compound characterization.
Predicted Spectral Data
The following table summarizes the expected spectral characteristics based on the analysis of structurally similar compounds.[4][5][6][7]
Table 2: Predicted Spectroscopic Data for 4-[(4-Chlorophenyl)methoxy]phenol
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the 4-chlorophenyl ring (two doublets).- Aromatic protons of the hydroxyphenyl ring (two doublets).- A singlet for the benzylic methylene (-CH₂-) protons around 5.0 ppm.- A singlet for the phenolic hydroxyl (-OH) proton (chemical shift will vary with solvent and concentration). |
| ¹³C NMR | - Peaks corresponding to the aromatic carbons of both rings.- A peak for the benzylic carbon around 70 ppm.- Quaternary carbon signals for the carbon atoms attached to the oxygen atoms and the chlorine atom. |
| IR Spectroscopy | - A broad absorption band for the phenolic O-H stretch (around 3200-3600 cm⁻¹).- C-O-C stretching vibrations for the ether linkage (around 1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.- C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (234.68 for C₁₃H₁₁³⁵ClO₂).- An isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.- Fragmentation patterns corresponding to the loss of the p-chlorobenzyl or hydroxyphenyl moieties. |
Safety and Toxicological Considerations (Inferred)
Specific toxicological data for 4-[(4-Chlorophenyl)methoxy]phenol is not available. Therefore, a cautious approach to handling is imperative, based on the known hazards of its constituent parts and related compounds.
-
Chlorophenols: Chlorinated phenols are known to be toxic and can be harmful if swallowed, in contact with skin, or if inhaled.[8] They can cause irritation to the skin, eyes, and respiratory tract.
-
Diaryl Ethers: Some chlorinated diphenyl ethers have been shown to have moderate toxicity in animal studies, with the liver and thyroid being potential target organs.[9]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Consult the Safety Data Sheets (SDS) for the starting materials (hydroquinone and 4-chlorobenzyl chloride) for detailed handling information.
Potential Applications in Drug Development and Research
The bifunctional nature of 4-[(4-Chlorophenyl)methoxy]phenol, possessing both a reactive phenol and a stable ether linkage, makes it a potentially valuable intermediate in several areas of research:
-
Scaffold for Medicinal Chemistry: The phenolic hydroxyl group can be further functionalized to introduce a variety of pharmacophores, while the diaryl ether core is a common motif in many biologically active molecules.
-
Intermediate for Agrochemicals: Phenolic compounds are widely used as starting materials for the synthesis of herbicides and fungicides.[10]
-
Building Block for Polymer Science: Phenolic derivatives are used as antioxidants and stabilizers in polymers.[11]
Conclusion
4-[(4-Chlorophenyl)methoxy]phenol (CAS 52890-66-1) is a chemical intermediate for which a detailed experimental profile is not yet publicly available. This guide has provided a scientifically robust framework for its synthesis via the Williamson ether synthesis, along with a predicted analytical profile and essential safety considerations based on the known properties of analogous compounds. It is anticipated that this information will empower researchers to confidently synthesize, characterize, and explore the potential of this molecule in their respective fields, while adhering to the principles of safe laboratory practice. All predicted data should be confirmed through rigorous experimentation.
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